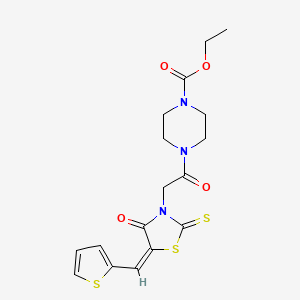

(E)-ethyl 4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S3/c1-2-24-16(23)19-7-5-18(6-8-19)14(21)11-20-15(22)13(27-17(20)25)10-12-4-3-9-26-12/h3-4,9-10H,2,5-8,11H2,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZLEDOPMFIJAS-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Thioxothiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Knoevenagel condensation reaction with an appropriate aldehyde.

Acetylation: The intermediate product can be acetylated using acetic anhydride or acetyl chloride.

Formation of the Piperazine Ring: The final step involves the reaction of the intermediate with ethyl piperazine-1-carboxylate under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

Signal Transduction Pathways: The compound might influence signal transduction pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Key Observations :

- The acetyl-piperazine-ethyl carboxylate side chain is structurally analogous to the butanoyl-piperazine in but shorter, which may influence binding affinity in biological targets.

- Compared to the imidazolidinone in , the thiazolidinone core in the target compound offers a different heteroatom arrangement, affecting ring planarity and hydrogen-bonding capacity.

Biological Activity

(E)-ethyl 4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₂₂N₂O₄S₄

- Molecular Weight : 458.6 g/mol

This compound features a piperazine core linked to a thiazolidine derivative, which is known for various biological activities.

Biological Activity Overview

Research indicates that thiazolidine derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound under consideration has shown promising results in several studies.

Antitumor Activity

A study conducted by Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives on glioblastoma cell lines. The results indicated that certain derivatives exhibited significant antitumor activity by reducing cell viability in these aggressive cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 9b | 15 | U87MG |

| 9e | 20 | U87MG |

| 9g | 12 | U87MG |

| 10e | 18 | U87MG |

Enzyme Inhibition

The compound also demonstrates enzyme inhibition properties. Inhibitory assays revealed that derivatives of thiazolidinones could inhibit α-amylase and urease effectively, suggesting potential applications in managing diabetes and other metabolic disorders .

| Compound | α-Amylase IC50 (µM) | Urease IC50 (µM) |

|---|---|---|

| 11b | 30 | 25 |

| 11e | 28 | 22 |

| 11f | 35 | 30 |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interactions with specific cellular pathways that regulate apoptosis and cell growth.

Case Studies

- In Vivo Studies : In xenograft models involving HCT-116 p53 -/- cells, the compound was shown to enhance the efficacy of doxorubicin, leading to reduced tumor size when administered concurrently. The study reported a significant increase in tumor sensitivity to chemotherapy agents .

- Cellular Studies : In vitro experiments demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .

Q & A

Basic: What are the critical steps in synthesizing this compound, and what reaction conditions are essential for optimal yield?

Methodological Answer:

The synthesis involves multi-step organic reactions, including:

- Step 1: Formation of the thioxothiazolidinone core via cyclization of thiourea derivatives with α-haloketones.

- Step 2: Introduction of the thiophen-2-ylmethylene group through a Knoevenagel condensation under reflux with acetic acid as a catalyst .

- Step 3: Acetylation of the piperazine moiety using ethyl chloroformate in dichloromethane at 0–5°C to prevent side reactions .

Key Conditions:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps .

- Temperature Control: Exothermic steps (e.g., acetylation) require cooling to avoid decomposition .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates with >95% purity .

Advanced: How can contradictory data in synthetic yields be resolved when scaling up the reaction?

Methodological Answer:

Discrepancies in scalability often arise from:

- Solvent Purity: Trace water in DMF can hydrolyze intermediates; use molecular sieves or anhydrous solvents .

- Mixing Efficiency: Poor agitation in larger batches reduces reagent contact. Transitioning to flow chemistry or segmented reactors improves homogeneity .

- Catalyst Loading: Adjust Pd/C or triethylamine concentrations proportionally (e.g., 1.2–1.5×) to maintain catalytic activity at scale .

Validation:

- Monitor reaction progress via TLC/HPLC at 30-minute intervals .

- Compare kinetic data (e.g., Arrhenius plots) between small- and large-scale batches to identify rate-limiting steps .

Basic: What analytical techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ with <2 ppm error .

- X-ray Crystallography: Resolve stereochemistry of the (E)-configured thiophen-2-ylmethylene group .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Variable Substituents: Systematically modify the thiophene (e.g., 3-thienyl vs. 2-thienyl) and piperazine (e.g., methyl vs. acetyl groups) to assess potency .

- In Silico Modeling:

- Use Molecular Docking (AutoDock Vina) to predict binding to targets like COX-2 or HDACs .

- Perform QSAR with descriptors (logP, polar surface area) to correlate substituents with activity .

Example SAR Table:

| Substituent Modification | Bioactivity Change (IC₅₀) | Target | Reference |

|---|---|---|---|

| Thiophene → Furan | 2.5× decrease | COX-2 | |

| Piperazine N-acetylation | 10× increase | HDAC8 |

Basic: What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

Methodological Answer:

- Solubility: Use DMSO stocks (10 mM) with sonication; confirm no precipitation via dynamic light scattering .

- Stability:

- pH Stability: Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24 hours .

- Thermal Stability: Conduct TGA to identify decomposition thresholds (>150°C typical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.